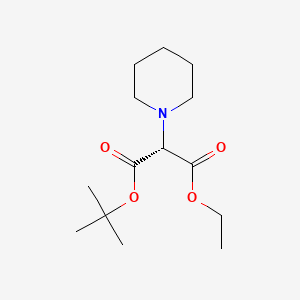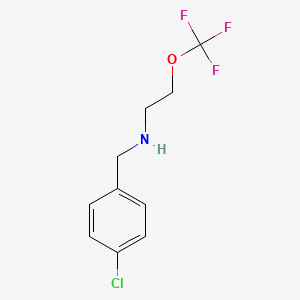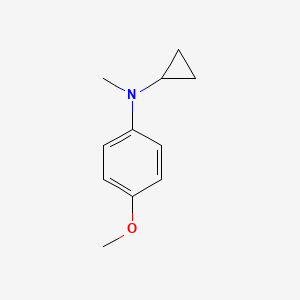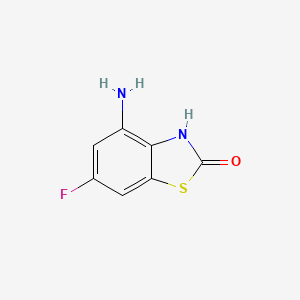![molecular formula C11H14ClNO2 B11760035 [(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-クロロベンジル)-エチル-アミノ]-酢酸は、3位に塩素原子、エチル基、アミノ酢酸部分を持つベンゼン環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
[(3-クロロベンジル)-エチル-アミノ]-酢酸の合成は、通常、市販の前駆体から開始される複数段階を伴います。一般的な方法の1つは、3-クロロベンジルクロリドをエチルアミンでアルキル化して、中間体[(3-クロロベンジル)-エチル-アミノ]を生成することです。次に、この中間体を塩基性条件下でクロロ酢酸と反応させると、最終生成物が得られます。反応条件には、エタノールやメタノールなどの溶媒の使用と、反応を促進する水酸化ナトリウムや炭酸カリウムなどの触媒の使用がしばしば含まれます。
工業的生産方法
工業的な環境では、[(3-クロロベンジル)-エチル-アミノ]-酢酸の生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。自動化反応器と温度、圧力、反応物濃度などの反応パラメータの精密な制御により、生産プロセスを最適化できます。さらに、結晶化やクロマトグラフィーなどの精製技術が用いられて、高純度の化合物が得られます。
化学反応の分析
反応の種類
[(3-クロロベンジル)-エチル-アミノ]-酢酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化させることができ、対応するカルボン酸またはケトンを生成します。
還元: 水素化アルミニウムリチウムなどの還元剤を用いた還元反応により、この化合物は対応するアルコールまたはアミンに変換されます。
置換: 求核置換反応はベンジル位で起こり、塩素原子が水酸化物イオン、シアン化物イオン、またはアミンなどの他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、触媒の存在下での過酸化水素。
還元: 乾燥エーテル中の水素化アルミニウムリチウム、炭素上のパラジウムを用いた触媒的還元。
置換: 水性またはアルコール性媒体中の水酸化ナトリウムまたは水酸化カリウム、ジメチルスルホキシド中のシアン化ナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたベンジル誘導体の生成。
科学研究への応用
[(3-クロロベンジル)-エチル-アミノ]-酢酸には、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素活性や代謝経路を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗菌作用など、潜在的な治療特性が研究されています。
工業: 特殊化学品の製造に、および医薬品や農薬の合成における中間体として使用されています。
科学的研究の応用
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
[(3-クロロベンジル)-エチル-アミノ]-酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化して、さまざまな生物学的効果を引き起こす可能性があります。たとえば、活性部位に結合することによって酵素活性を阻害したり、結合部位と相互作用することによって受容体機能を変化させたりする可能性があります。正確な経路と分子標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
[(3-クロロベンジル)-エチル-アミノ]-酢酸は、次のような他の類似化合物と比較することができます。
[(3-クロロベンジル)-メチル-アミノ]-酢酸: エチル基の代わりにメチル基を持つ類似構造ですが、化学的および生物学的特性が異なります。
[(3-ブロモベンジル)-エチル-アミノ]-酢酸: 塩素を臭素で置換したもので、反応性や生物活性に影響を与える可能性があります。
[(3-クロロベンジル)-エチル-アミノ]-プロピオン酸: 酢酸部分をプロピオン酸に延長することで、化合物の特性が変わります。
[(3-クロロベンジル)-エチル-アミノ]-酢酸の独自性は、特定の置換パターンと、その結果生じる化学的および生物学的特性にあり、さまざまな用途にとって貴重な化合物となっています。
類似化合物との比較
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
[(3-Chloro-benzyl)-methyl-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid: Substitution of chlorine with bromine, which may affect reactivity and biological activity.
[(3-Chloro-benzyl)-ethyl-amino]-propionic acid: Extension of the acetic acid moiety to propionic acid, altering the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALHZZCFOPDVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)

![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)

![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)

![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)


![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
